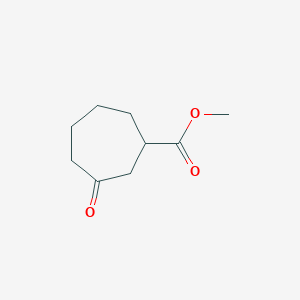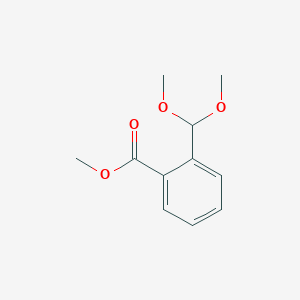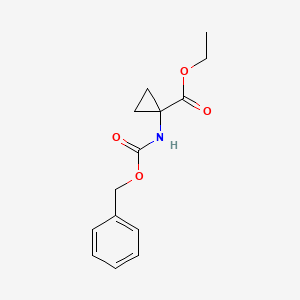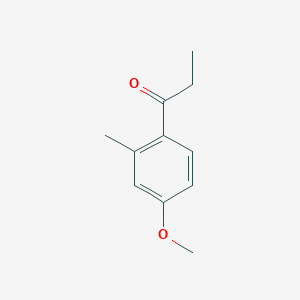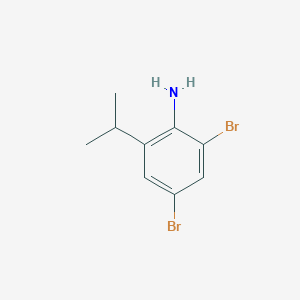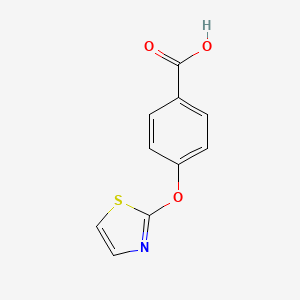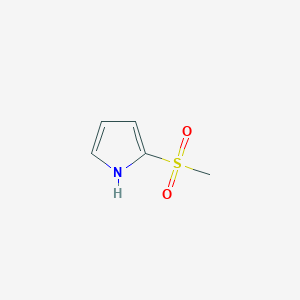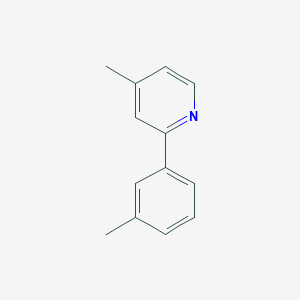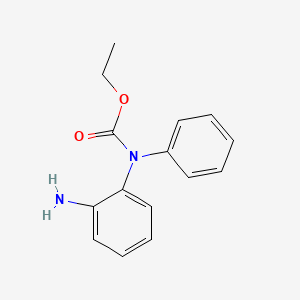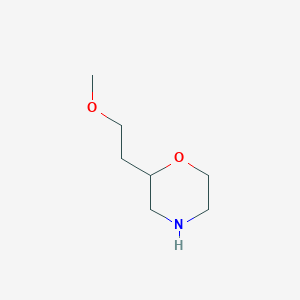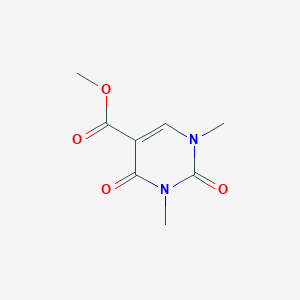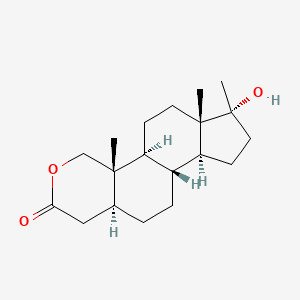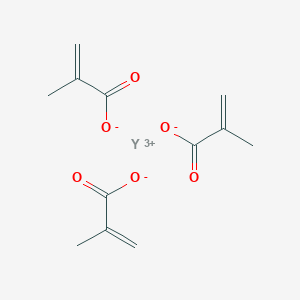
Yttrium tris(2-methylprop-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium tris(2-methylprop-2-enoate) is a coordination compound where yttrium is bonded to three 2-methylprop-2-enoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium tris(2-methylprop-2-enoate) can be synthesized through the reaction of yttrium chloride with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Yttrium tris(2-methylprop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Substitution: Ligands can be substituted with other carboxylates or similar ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Requires the presence of other carboxylate ligands and may involve heating or the use of catalysts.
Major Products
Oxidation: Yttrium oxide (Y₂O₃).
Substitution: Various yttrium carboxylates depending on the substituting ligand.
Scientific Research Applications
Yttrium tris(2-methylprop-2-enoate) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and composites.
Catalysis: Acts as a catalyst in various organic reactions.
Biomedical Applications: Potential use in drug delivery systems and medical imaging.
Mechanism of Action
The mechanism of action of yttrium tris(2-methylprop-2-enoate) in catalysis involves the coordination of the yttrium center with reactants, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application but generally involve the activation of substrates through coordination to the yttrium center .
Comparison with Similar Compounds
Similar Compounds
Yttrium tris(acetate): Similar coordination compound with acetate ligands.
Yttrium tris(propionate): Another similar compound with propionate ligands.
Uniqueness
Yttrium tris(2-methylprop-2-enoate) is unique due to the presence of 2-methylprop-2-enoate ligands, which can impart different reactivity and properties compared to other yttrium carboxylates. This uniqueness can be leveraged in specific applications where the steric and electronic properties of the 2-methylprop-2-enoate ligands are advantageous .
Properties
CAS No. |
79718-33-5 |
|---|---|
Molecular Formula |
C12H18O6Y |
Molecular Weight |
347.17 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;yttrium |
InChI |
InChI=1S/3C4H6O2.Y/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
InChI Key |
GAXPAUUWDGZZTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Y+3] |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


